molecular formula C14H10O8 B1530899 Oosporein CAS No. 475-54-7

Oosporein

Cat. No.: B1530899
CAS No.: 475-54-7
M. Wt: 306.22 g/mol
InChI Key: DHMPJEGFPQTNFX-UHFFFAOYSA-N
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Mechanism of Action

Oosporein is a red dibenzoquinone pigment that has been found in a number of soil and endophytic fungi, as well as in the entomopathogenic Beauveria genus . It has various functions, including insecticidal activity, phytotoxicity, antifungal activity, and a siderophore .

Target of Action

The primary targets of this compound are insects and bacteria . It has evolved the ability to parasitize insects and outcompete microbial challengers for assimilation of host nutrients .

Mode of Action

this compound acts as an antimicrobial compound to limit microbial competition on Beauveria bassiana-killed hosts . It inhibits the splitting of prophenoloxidase into polyphenol oxidase (PPO), which then hinders the activation of prophenoloxidase (PO) . It also directly inhibits the expression of antifungal peptide gallerimycin (from Gal gene) at the post-transcriptional level .

Biochemical Pathways

The biosynthesis of this compound involves a polyketide synthase (PKS) pathway including seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid that is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Pharmacokinetics

It is known that it is produced mainly in insect cadavers at 24–48 hours after death .

Result of Action

The production of this compound results in a dramatic decrease (∼90%) in bacterial counts after host death, which correlates with this compound production . This allows the Beauveria bassiana fungus to maximally use host nutrients to grow and sporulate on infected cadavers .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been reported that this compound has a detoxification effect as a siderophore and aids in the growth of Miscanthus sinensis under Aluminum exposure .

Biochemical Analysis

Biochemical Properties

Oosporein interacts with several biomolecules in biochemical reactions. It is produced by a polyketide synthase (PKS) pathway that includes seven genes for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Cellular Effects

This compound has been found to have cytotoxic effects on Madin-Darby canine kidney cells and RAW 264.7 spleen cells . It induces elevated levels of reactive oxygen species (ROS) generation and high levels of malondialdehyde, loss of mitochondrial membrane potential, and induced glutathione hydroxylase (GSH) production in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It causes chromosomal DNA damage, as assessed by the Comet assay, with an increase in DNA damage observed in both the studied cell lines by increasing the this compound concentration . Furthermore, this compound treatment to studied cell lines indicated significant suppression of oxidative stress-related gene (Superoxide dismutase1 and Catalase) expression, and increased levels of mRNA expression in apoptosis or oxidative stress-inducing genes HSP70, Caspase3, Caspase6, and Caspase9 .

Temporal Effects in Laboratory Settings

This compound is expressed mainly in insect cadavers at 24–48 h after death . A dramatic decrease in bacterial colony counts (∼90%) after host death correlates with this compound production .

Dosage Effects in Animal Models

In animal models, Balb/C mice were treated with different concentrations of this compound ranging from 20 to 200 μM . After 24 h of exposure, histopathological observations revealed that this compound-treated target mouse tissues were significantly damaged compared to untreated control mice, and these effects were directly proportional to the toxin dose .

Metabolic Pathways

This compound is involved in the polyketide synthase (PKS) pathway for quinone biosynthesis . The PKS this compound synthase 1 (OpS1) produces orsellinic acid, which is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Properties

IUPAC Name

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMPJEGFPQTNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963861
Record name Oosporein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-54-7
Record name Oosporein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oosporein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oosporein
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oosporein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OOSPOREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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